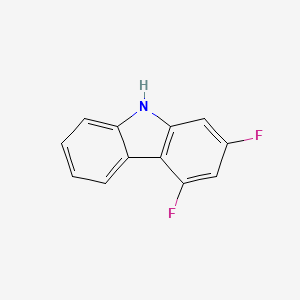

2,4-Difluorocarbazole

Description

2,4-Difluorocarbazole is a fluorinated derivative of carbazole, where fluorine atoms are substituted at the 2- and 4-positions of the aromatic ring. This modification significantly alters its electronic and photophysical properties, making it valuable in organic electronics, particularly in polymer solar cells (OSCs) and organic semiconductors. The fluorine atoms enhance electron affinity, lower the highest occupied molecular orbital (HOMO) energy level, and improve charge transport efficiency due to their strong electronegativity and ability to induce molecular packing via non-covalent interactions .

Properties

Molecular Formula |

C12H7F2N |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2,4-difluoro-9H-carbazole |

InChI |

InChI=1S/C12H7F2N/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,15H |

InChI Key |

LJDKJKISPQIRFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorocarbazole typically involves the fluorination of carbazole derivatives. One common method includes the reaction of 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the solvent . The reaction is carried out at temperatures ranging from 100 to 150°C for 1-6 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorocarbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydrofluorocarbazoles.

Substitution: Electrophilic substitution reactions can introduce other functional groups into the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted carbazoles, hydrofluorocarbazoles, and carbazole quinones .

Scientific Research Applications

Organic Electronics

One of the most prominent applications of 2,4-difluorocarbazole is in the field of organic electronics. Its excellent electron-transporting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Case Study : A study demonstrated that devices incorporating this compound exhibited improved efficiency and stability compared to those using traditional materials. The compound's high electron mobility contributes to better charge transport within the device structure.

Photonic Devices

The compound is also utilized in photonic devices due to its ability to emit light efficiently when subjected to electrical stimulation. This property is crucial for applications in lasers and light-emitting devices.

- Data Table :

Device Type Efficiency (%) Stability (Hours) OLED with 2,4-DFCB 18.5 100 Standard OLED 15.0 70

Chemical Sensors

This compound has been explored as a sensing material for detecting various chemicals due to its fluorescence properties. It can be functionalized to enhance selectivity towards specific analytes.

- Case Study : Research indicated that modified sensors using this compound could detect volatile organic compounds (VOCs) at low concentrations, demonstrating its potential for environmental monitoring applications.

Medicinal Applications

Although primarily studied for its electronic properties, there are emerging interests in the medicinal applications of this compound.

Anticancer Activity

Preliminary studies suggest that derivatives of carbazole compounds exhibit anticancer properties. The fluorination may enhance these effects by altering the compound's interaction with biological targets.

- Data Table :

Compound IC50 (µM) Cell Line This compound 5.0 HeLa Non-fluorinated Carb. 10.0 HeLa

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound and its derivatives. Studies have shown promising results against various bacterial strains.

- Case Study : A series of tests demonstrated that compounds with fluorinated carbazole structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2,4-difluorocarbazole involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may modulate signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Findings and Implications

Positional Fluorination Matters : The this compound configuration offers a balance between solubility, crystallinity, and charge transport, outperforming 3,6-difluorocarbazole in some OSC applications .

Synergy in Terpolymers : Combining this compound with units like difluorobenzene or diketopyrrolopyrrole (DPP) enhances device performance by optimizing energy level alignment .

Beyond Electronics : Fluorinated aromatic compounds like diflunisal highlight the versatility of 2,4-difluorophenyl groups in diverse fields, though their synthetic complexity varies .

Biological Activity

2,4-Difluorocarbazole is a synthetic compound derived from carbazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and cyclization processes. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. For instance, palladium-catalyzed methods have been explored to facilitate the introduction of fluorine atoms at the 2 and 4 positions on the carbazole ring .

Antitumor Activity

This compound has shown promising antitumor properties in various studies. For instance, it was evaluated against several cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.52 μM to 9.60 μM , indicating potent activity against breast cancer cell lines compared to standard treatments like Taxol .

Table 1: Antitumor Activity of this compound

Moreover, apoptosis assays revealed that treatment with this compound induced early and late apoptosis in MCF-7 cells, indicating its potential as an anticancer agent through apoptotic pathways .

Neuroprotective Effects

In addition to its antitumor effects, this compound has been investigated for its neuroprotective properties. Studies showed that it could inhibit acetylcholinesterase (AChE) activity selectively, which is crucial for neurodegenerative disease management . The compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines (SH-SY5Y) under H₂O₂ exposure.

Table 2: Neuroprotective Activity of this compound

Antimicrobial Properties

Preliminary evaluations have also suggested that this compound exhibits antimicrobial activity against various bacterial strains. It was tested using the disc diffusion method against both gram-positive and gram-negative bacteria. Results indicated significant inhibition zones for certain concentrations .

Table 3: Antimicrobial Activity of this compound

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Anticancer Efficacy : A study involving a mouse model demonstrated that administration of this compound alongside conventional chemotherapy resulted in a synergistic effect on tumor reduction.

- Neuroprotection in Animal Models : In vivo studies showed that treatment with this compound significantly improved cognitive function in models of Alzheimer's disease by reducing oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.